(4-Fluorophenyl)cyanamide
Overview
Description
(4-Fluorophenyl)cyanamide is an organic compound with the molecular formula C7H5FN2 It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further bonded to a cyanamide group
Mechanism of Action
Target of Action
(4-Fluorophenyl)cyanamide is a type of cyanamide, a class of compounds that have been used in synthetic chemistry . Cyanamides have been used in cycloaddition chemistry, aminocyanation reactions, and as electrophilic cyanide-transfer agents .
Mode of Action
Cyanamides are known to exhibit unique radical and coordination chemistry . They have an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit . This allows them to participate in a variety of chemical reactions, including those involving nucleophilic fluoride ions and Grignard reagents .
Biochemical Pathways
Cyanamides can affect various biochemical pathways. For instance, they have been found to inhibit the activity of certain enzymes, such as catalase . More research is needed to fully understand the biochemical pathways affected by this compound and their downstream effects.
Pharmacokinetics
A study on a similar compound, 2-(4-fluorophenyl)imidazol-5-ones, showed that it exhibits nonlinear oral pharmacokinetics . This means that the rate and extent of absorption, distribution, metabolism, and excretion (ADME) can vary depending on the dose
Result of Action
Cyanamides are known to have a variety of effects, depending on their specific structure and the biochemical pathways they interact with . For instance, some cyanamides can inhibit the growth of certain plants
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, cyanamides can be hydrolyzed into active forms upon contact with water molecules . They can also be persistent in water under certain conditions . More research is needed to understand how environmental factors influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)cyanamide typically involves the reaction of 4-fluoroaniline with cyanogen bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the cyanamide group.
Industrial Production Methods: On an industrial scale, this compound can be produced through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (4-Fluorophenyl)cyanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Addition Reactions: The cyanamide group can participate in addition reactions with electrophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Addition Reactions: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
- Substituted phenyl cyanamides
- Alkylated or acylated derivatives
- Oxidized or reduced forms of the original compound
Scientific Research Applications
(4-Fluorophenyl)cyanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- (4-Chlorophenyl)cyanamide
- (4-Bromophenyl)cyanamide
- (4-Methylphenyl)cyanamide
Comparison:
(4-Fluorophenyl)cyanamide: is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its analogs.
(4-Chlorophenyl)cyanamide: and have larger halogen atoms, which can affect their reactivity and interaction with molecular targets.
(4-Methylphenyl)cyanamide: has a methyl group instead of a halogen, leading to different chemical behavior and applications.
Properties
IUPAC Name |
(4-fluorophenyl)cyanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-1-3-7(4-2-6)10-5-9/h1-4,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBMQHFYQQYKQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501310431 | |
Record name | N-(4-Fluorophenyl)cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501310431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14213-19-5 | |
Record name | N-(4-Fluorophenyl)cyanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14213-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Fluorophenyl)cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501310431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(4-fluorophenyl)amino]carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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